molecular formula C16H18N4O3S B10944808 3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide

3,5-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-sulfonamide

Cat. No.: B10944808
M. Wt: 346.4 g/mol
InChI Key: VPVIRRRZFJSBEP-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an isoxazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 4-methylbenzyl hydrazine with an appropriate diketone under acidic conditions.

    Formation of the Isoxazole Ring: The pyrazole intermediate is then reacted with hydroxylamine hydrochloride and a suitable aldehyde to form the isoxazole ring.

    Sulfonamide Formation: Finally, the isoxazole intermediate is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to inhibit specific enzymes or pathways.

    Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs targeting various diseases.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1-(4-methylbenzyl)piperazine
  • 3,5-Dimethyl-4-methoxybenzonitrile

Uniqueness

3,5-DIMETHYL-N-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4-ISOXAZOLESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both pyrazole and isoxazole rings, along with the sulfonamide group, allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18N4O3S

Molecular Weight

346.4 g/mol

IUPAC Name

3,5-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C16H18N4O3S/c1-11-4-6-14(7-5-11)9-20-10-15(8-17-20)19-24(21,22)16-12(2)18-23-13(16)3/h4-8,10,19H,9H2,1-3H3

InChI Key

VPVIRRRZFJSBEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=C(ON=C3C)C

Origin of Product

United States

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